molecular formula C17H26N2 B8718150 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

Cat. No.: B8718150
M. Wt: 258.4 g/mol
InChI Key: WQRASDKXLMNYOQ-UHFFFAOYSA-N
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Description

6-benzyl-8,8-dimethyl-6,9-diazaspiro[45]decane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane
  • This compound analogs

Uniqueness

This compound is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

InChI

InChI=1S/C17H26N2/c1-16(2)14-19(12-15-8-4-3-5-9-15)17(13-18-16)10-6-7-11-17/h3-5,8-9,18H,6-7,10-14H2,1-2H3

InChI Key

WQRASDKXLMNYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2(CCCC2)CN1)CC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under Argon atmosphere to a solution of 10.78 g of 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decan-10-one in 160 ml of THF 33 ml of a 2.4 M solution of lithium aluminium hydride in THF were slowly added. The reaction was heated to 55° C., and 5 ml of chlorotrimethylsilane were added dropwise. The reaction was kept at 55-60° C. for 2.5 h and then cooled to 0° C. 16 ml of water were added dropwise, and THF was added. The mixture was filtered by suction over celite and the filtrate was concentrated in vacuo. The product was precipitated by treatment with methyl tert-butyl ether. 9.47 g (93%) of the title compound were obtained.
Name
6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decan-10-one
Quantity
10.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

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